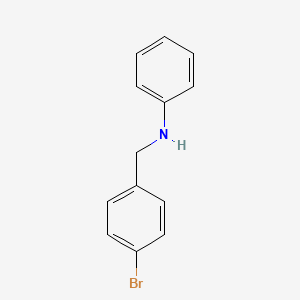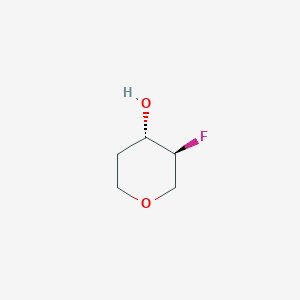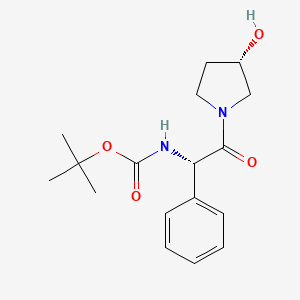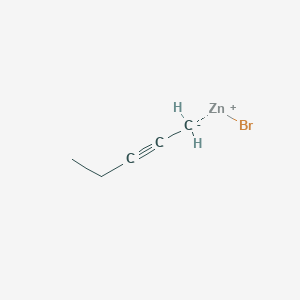![molecular formula C8H18O3Si2 B6308036 Trimethoxy[(trimethylsilyl)ethynyl]silane CAS No. 50727-84-9](/img/structure/B6308036.png)
Trimethoxy[(trimethylsilyl)ethynyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Trimethoxysilane can be produced in a complicated synthesis . This synthesis includes steps such as using a wet chemical reduction method to prepare nano-copper . Then preparing a silicon powder-nano-copper catalyst mixture, which is followed by preparing trimethoxysilane by a fixed bed reactor . This trimethoxysilane synthesis is suitable for industrialized production as the synthesis is simple and convenient to operate .Molecular Structure Analysis
The molecular structure of TMES is represented by the formula C8H18O3Si2 . It is a silyl-substituted ethynylsilane, which means that it is highly reactive and can easily form covalent bonds with other molecules.Chemical Reactions Analysis
Trimethoxysilane is an important substance for producing silane coupling agents . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond . Thereby it can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .Physical And Chemical Properties Analysis
TMES is a liquid . Its molecular weight is 218.4 . The InChI code for TMES is 1S/C8H18O3Si2/c1-9-13(10-2,11-3)8-7-12(4,5)6/h1-6H3 .Wissenschaftliche Forschungsanwendungen
TMES has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. Additionally, TMES has been found to be an effective cross-linking agent for polymers and has been used to modify surfaces for various applications.
Wirkmechanismus
Target of Action
Trimethoxy[(trimethylsilyl)ethynyl]silane is a chemical compound used primarily in the field of materials science and chemistry
Mode of Action
The compound contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond. This allows it to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions.
Biochemical Pathways
Result of Action
The primary result of the action of this compound is the formation of new compounds through reactions such as copolymerization, polycondensation, and disproportionation. These reactions can lead to the creation of various materials with different properties, depending on the specific reaction conditions and other reactants involved.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the siloxane bonds. Additionally, the temperature and pressure conditions can affect the rate and outcome of the reactions it participates in.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TMES in laboratory experiments is its highly reactive nature, which allows for rapid and efficient synthesis of desired products. Additionally, its silyl-substitution makes it an effective catalyst for a variety of reactions, which can significantly reduce the time and effort required for these experiments. However, there are some limitations to using TMES in laboratory experiments. It is highly reactive, which can lead to unwanted side reactions if not carefully monitored. Additionally, it is relatively expensive, which can limit its use in some applications.
Zukünftige Richtungen
The potential applications of TMES are vast, and there are a number of future directions that could be explored. For example, further research could be done to explore the use of TMES as a cross-linking agent for other types of polymers, such as biodegradable polymers. Additionally, research could be done to explore the use of TMES as a catalyst for other types of reactions, such as catalytic hydrogenation. Finally, research could be done to explore the use of TMES as a ligand in coordination chemistry, which could lead to the development of new catalysts and reagents.
Synthesemethoden
TMES can be synthesized from a variety of starting materials, including trimethylsilyl chloride, sodium ethynylsilane, and sodium hydroxide. The reaction is typically conducted in an inert atmosphere and proceeds in two steps. In the first step, trimethylsilyl chloride reacts with sodium ethynylsilane to form a silyl-substituted ethynylsilane intermediate. In the second step, the intermediate is then reacted with sodium hydroxide to form TMES.
Eigenschaften
IUPAC Name |
trimethoxy(2-trimethylsilylethynyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3Si2/c1-9-13(10-2,11-3)8-7-12(4,5)6/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLTVWYZHRAYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C#C[Si](C)(C)C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

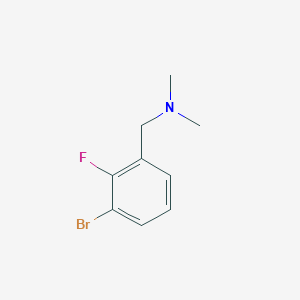

![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)
![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)

![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)
